![molecular formula C15H12FN3O B1380631 3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 1584714-99-7](/img/structure/B1380631.png)
3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
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Overview
Description
3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one (AFPD) is a fluorinated benzodiazepine derivative that is of particular interest due to its potential applications in the fields of medicinal chemistry, synthetic organic chemistry, and biochemistry. This molecule has been used in a variety of laboratory experiments, and its effects on biochemical and physiological processes have been studied.
Scientific Research Applications
Synthesis and Characterization
- Cytotoxic Agents and Enzyme Inhibitors : Palladacycles derived from 1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one have shown promising in vitro activity as cytotoxic agents on A2780/S cells and as inhibitors of cathepsin B, an enzyme associated with cancer-related events (Spencer et al., 2009).
- Derivative Synthesis : Research has been conducted on the synthesis and characterization of 1, 3‐disubstituted‐1,4‐benzodiazepine derivatives, offering insights into the chemical properties and potential applications of these compounds (Ghelani & Naliapara, 2016).
Chemical Properties and Reactivity
- Regiospecific Synthesis : Studies on 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones have provided comparative structural and spectroscopic analysis, enhancing understanding of the chemical behavior of these compounds (Alonso et al., 2020).
- Novel Synthetic Methods : Innovative approaches have been developed for the synthesis of benzodiazepines containing a pentafluorosulfanyl group, demonstrating the potential for further modifications to create complex scaffolds (Jose et al., 2021).
Applications in Drug Design
- Analgesic Modulation : Derivatives of 3-(7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid have been explored for their potential as analgesic modulators for Transient receptor potential vanilloid 1, showing promising analgesic activity and aqueous solubility (Liu et al., 2018).
Biological Activities
- Antimicrobial and Anticancer Properties : Studies on benzodiazepines derivatives have investigated their antimicrobial and anticancer activities, contributing to the understanding of their potential therapeutic applications (Verma et al., 2015).
properties
IUPAC Name |
3-amino-9-fluoro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-11-8-4-7-10-12(9-5-2-1-3-6-9)18-14(17)15(20)19-13(10)11/h1-8,14H,17H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIORTIPKQQCZHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=CC=C3F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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